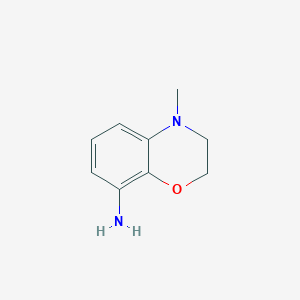

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQBHHHKHBBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245993 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042973-68-1 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1042973-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminophenol with formaldehyde and an amine source under acidic or basic conditions to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a benzoxazine ring with a methyl group at the 4-position and an amino group at the 8-position. Its molecular formula is . The unique positioning of these functional groups contributes to its distinct biological profile and potential applications.

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that these compounds can selectively activate cannabinoid type 2 (CB2) receptors, which are implicated in pain modulation without psychotropic effects on the central nervous system .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and promoting neuronal survival.

Antimicrobial Activity

Compounds related to 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine have demonstrated antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antimicrobial agents.

Industrial Applications

Catalysis in Chemical Processes

In industrial chemistry, 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals facilitates catalytic processes such as hydrogenation and cross-coupling reactions. This application is critical for synthesizing complex organic molecules efficiently.

Material Science

The compound's stability and reactivity make it suitable for developing advanced materials, including polymers and coatings. Its role as a catalyst highlights its industrial significance in producing high-performance materials.

Case Studies

Case Study 1: CB2 Receptor Agonism

A study published in a pharmaceutical journal demonstrated that derivatives of 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine could effectively activate CB2 receptors in vitro. The findings suggested potential therapeutic applications in treating chronic pain and inflammatory conditions without central nervous system side effects .

Case Study 2: Catalytic Applications

Research conducted on the use of this compound as a ligand in catalytic processes showed promising results. A series of experiments revealed that using 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine led to enhanced yields in cross-coupling reactions compared to traditional catalysts.

Wirkmechanismus

The mechanism by which 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations: Benzoxazine vs. Benzodioxin

The 2,3-dihydro-1,4-benzoxazine core differs from the 2,3-dihydro-1,4-benzodioxin motif by replacing one oxygen atom in the dioxane ring with a nitrogen atom. This substitution alters electronic properties and hydrogen-bonding capabilities:

- Benzodioxins (e.g., 2,3-dihydro-1,4-benzodioxin-8-methoxy carboxamide ): The two oxygen atoms create a more electron-rich system, favoring interactions with hydrophobic pockets or π-π stacking.

Table 1: Core Structure Comparison

| Compound Name | Core Structure | Key Heteroatoms | Pharmacological Implications |

|---|---|---|---|

| 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine | Benzoxazine | O, N | Enhanced basicity; H-bond donor/acceptor |

| 2,3-Dihydro-1,4-benzodioxin derivatives | Benzodioxin | O, O | Electron-rich; suited for hydrophobic interactions |

Substituent Effects on Bioactivity

The position and nature of substituents critically influence solubility, target affinity, and metabolic stability:

Amine vs. Methoxy/Carboxamide Groups

- However, it may reduce lipid solubility compared to non-polar groups.

- 8-Methoxy Carboxamide (CAS 70918-44-4 ) : The methoxy group enhances lipophilicity, while the carboxamide can act as a hydrogen-bond acceptor, offering a balance between solubility and membrane permeability.

Methyl Group at Position 4

The 4-methyl group in the target compound introduces steric hindrance and lipophilicity, which may improve metabolic stability by shielding reactive sites from oxidative enzymes.

Table 2: Substituent Comparison

*Calculated based on molecular formula C9H12N2O.

Stereochemical Considerations

Some analogs, such as 2,3-dihydro-1,4-benzodioxine derivatives, exhibit chirality due to substituents on the saturated ring .

Biologische Aktivität

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological profile, including its mechanisms of action, therapeutic potential, and relevant case studies.

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine has a unique structure that contributes to its biological activity. The positioning of the methyl and amino groups plays a crucial role in its interaction with biological targets. Its chemical formula is C_10H_12N_2O, and it has a molecular weight of 176.22 g/mol .

The biological activity of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine is largely attributed to its ability to interact with various molecular targets:

- Neurotransmitter Modulation : The compound has been shown to inhibit the reuptake of monoamines such as dopamine and serotonin, which may contribute to its stimulant effects .

- Anticancer Activity : Research indicates that derivatives of benzoxazine compounds exhibit anti-proliferative effects against several cancer cell lines by inhibiting angiogenesis . The structure-function relationship suggests that modifications to the benzoxazine core can enhance anticancer properties.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer : Studies have demonstrated that 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine and its derivatives can inhibit tumor cell growth through various pathways, including apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.91 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 0.44 | Induction of apoptosis |

| HeLa (Cervical) | 0.58 | Cell cycle arrest |

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have investigated the efficacy of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine in different biological contexts:

- Anticancer Evaluation : A study evaluated the compound against multiple cancer cell lines and found significant anti-proliferative activity correlated with specific substitutions on the benzoxazine ring. For example, compounds with electron-donating groups showed improved activity compared to unsubstituted analogs .

- Neuropharmacological Studies : In silico studies indicated that structural analogs of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine exhibited high binding affinities for acetylcholinesterase compared to established drugs like Donepezil and Rivastigmine . This suggests a potential role in Alzheimer's disease treatment.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine?

A practical method involves nucleophilic substitution or cyclization reactions. For example, analogues like 4-chloro-6-(3,4-dimethoxyphenoxy)-pyrimidin-5-amine are synthesized using 5-amino-4,6-dichloropyrimidine and phenols/thiols in polar solvents (e.g., DMF or ethanol) with K₂CO₃ as a base. Reaction optimization includes temperature control (e.g., 45–80°C) and purification via silica gel chromatography . Similar strategies can be adapted for the target compound by substituting precursors with methylated benzoxazine intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, derivatives like 2-(2H-benzoxazin-4(3H)-yl)-N-(4-fluorobenzyl)-8-methoxyoxazolin-4-amine show distinct aromatic proton shifts at δ 6.78–7.25 and methyl/methoxy signals at δ 3.92–4.69 .

- HRMS : Validates molecular formula (e.g., C₂₄H₂₂FN₄O₂ with [M+H]⁺ at m/z 417.1726) .

- Melting Point Analysis : Used to assess purity, as seen in related compounds (e.g., mp 81–82°C for 3,4-dihydro-1,5-benzodioxepin-7-amine) .

Q. What safety precautions are necessary during handling?

While direct safety data for this compound are limited, structurally similar benzoxazines (e.g., 8-amino-2H-1,4-benzoxazin-3(4H)-one) require protective measures against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and immediate washing with copious water upon exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzoxazine ring formation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol, as observed in pyrimidine-benzoxazepine syntheses .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cyclization, though evidence for this specific compound is limited. Cross-reference methods from triazole-fused benzoxazines for inspiration .

- Temperature Gradients : Gradual heating (e.g., 45°C to 80°C) minimizes side reactions in multi-step syntheses .

Q. How should researchers resolve discrepancies in NMR spectral data during synthesis?

Contradictions often arise from:

- Tautomerism : Benzoxazine derivatives may exhibit keto-enol tautomerism, altering peak positions. Compare experimental data with computed spectra (DFT) or literature analogs .

- Impurity Signals : By-products from incomplete cyclization (e.g., residual amines) can overlap with target signals. Use preparative HPLC or column chromatography for purification .

Q. What strategies validate the biological relevance of this compound in drug discovery?

- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes like cholinesterase, inspired by studies on N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine .

- In Silico Modeling : Molecular docking with benzoxazine scaffolds can predict interactions with receptors (e.g., serotonin or dopamine transporters) .

Q. How does substituent variation on the benzoxazine core affect physicochemical properties?

- LogP Calculations : Methyl groups at the 4-position enhance lipophilicity, potentially improving blood-brain barrier penetration. Compare with fluorinated analogs (e.g., 3,4-difluoro-N-(tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide) to assess polarity shifts .

- Solubility : Methoxy or amine substituents increase aqueous solubility, as seen in 8-methoxyoxazolin-4-amine derivatives .

Data Contradiction Analysis

Q. Why might melting points vary across synthetic batches?

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) can arise from solvent evaporation rates. X-ray diffraction (e.g., CCDC 2032776 for related hydrazides) helps identify polymorphs .

- Residual Solvents : Traces of DMF or ethanol lower observed melting points. Use thermogravimetric analysis (TGA) to detect volatiles .

Q. How to address inconsistent bioactivity results in cell-based assays?

- Metabolic Stability : Check for rapid degradation using LC-MS/MS. Incorporate stabilizing groups (e.g., methyl or fluorine) based on benzoxazepine analogs .

- Off-Target Effects : Screen against kinase panels (e.g., Pfmrk inhibitors) to rule out non-specific binding .

Methodological Best Practices

- Spectral Cross-Validation : Always correlate NMR, HRMS, and IR data with computational predictions (e.g., PubChem CID entries) .

- Scale-Up Protocols : For gram-scale synthesis, adopt continuous flow reactors to maintain reaction consistency, as suggested in industrial pyrimidine production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.